![molecular formula C₂₂H₂₉FO₄ B1146022 6beta-Methyl Fluorometholone CAS No. 3918-13-6](/img/structure/B1146022.png)
6beta-Methyl Fluorometholone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta-Methyl Fluorometholone is a biochemical used for proteomics research . It has a molecular formula of C22H29FO4 and a molecular weight of 376.46 g/mol .
Molecular Structure Analysis
The molecular structure of 6beta-Methyl Fluorometholone consists of 22 carbon atoms, 29 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms . The exact structural layout is not provided in the search results.Scientific Research Applications
Medicine
6beta-Methyl Fluorometholone is a synthetic glucocorticoid . It has anti-inflammatory properties and is used for the treatment of corticosteroid-responsive inflammation of the palpebral and bulbar conjunctiva, cornea, and anterior segment of the globe .
Biochemistry
6beta-Methyl Fluorometholone is used in biochemical research . It interacts with cytoplasmic glucocorticoid receptors resulting in activation of these receptors, which mediates gene expression .
Pharmacology
In pharmacology, 6beta-Methyl Fluorometholone is used for the relief of inflammation located in both the palpebral and bulbar conjunctiva, the cornea, and the anterior segment of the globe of the eye . It is also used in the treatment of allergic and inflammatory conditions of the eye .
Proteomics
6beta-Methyl Fluorometholone is used in proteomics research . It is used as a biochemical for proteomics research .
Mechanism of Action
6|A-Methyl Fluorometholone, also known as 6beta-Methyl Fluorometholone or (6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one, is a synthetic glucocorticoid . It is primarily used in the treatment of inflammatory eye diseases .
Target of Action
The primary targets of 6|A-Methyl Fluorometholone are glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
6|A-Methyl Fluorometholone acts by binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex . This complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene expression . The result is a decrease in the production of pro-inflammatory proteins and an increase in the production of anti-inflammatory proteins .
Biochemical Pathways
The action of 6|A-Methyl Fluorometholone affects several biochemical pathways. It inhibits the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .
Result of Action
The result of 6|A-Methyl Fluorometholone’s action is a reduction in inflammation and immune response. This is achieved through the suppression of pro-inflammatory proteins and the promotion of anti-inflammatory proteins . This leads to relief from symptoms in conditions such as inflammatory eye diseases .
Safety and Hazards
properties
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15+,17+,18+,19+,20+,21?,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOZLTXFLGPHNG-KAUKBTFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.